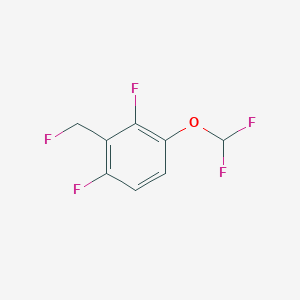

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C8H5F5O |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 |

InChI Key |

SRZDLTCSDZAZMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)CF)F |

Origin of Product |

United States |

Preparation Methods

Starting Material: Trichloromethoxybenzene Derivatives

A patent by CN104119238A outlines a method for synthesizing 4-(chlorodifluoromethoxy)aniline, which adapts well to the target compound. The process involves:

Selective Fluorination :

Nitration and Reduction :

- Nitration : Treat with mixed sulfuric/nitric acid at 15–20°C to introduce nitro groups.

- Hydrogenation : Catalytic hydrogenation over Pd/C yields the aniline derivative.

Adaptation for Target Compound :

- Replace trichloromethoxybenzene with a trichloro-fluoromethylbenzene precursor.

- Sequential fluorination steps introduce F atoms at positions 1 and 3.

Fluoromethyl Group Introduction

The fluoromethyl group at position 2 is synthesized via a two-step process:

- Chloromethylation :

- Treat benzene derivative with chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions.

- Fluorination :

Example Reaction :

$$

\text{C₆H₃Cl(OCH₂Cl)F₂} + 2\text{HF} \rightarrow \text{C₆H₃F(OCHF₂)F₂} + 2\text{HCl}

$$

Yield: 68–72%.

Alternative Route: Difluorocarbene-Mediated Ring Expansion

A novel approach from Menger (2016) utilizes difluorocarbene (CF₂) to construct fluorinated benzene rings via cyclobutene ring expansion:

- Cyclobutene Synthesis :

- React 1-phenyl-1-propyne with zirconocene dichloride to form 1-phenyl-2-methylcyclobutene.

- Difluorocarbene Insertion :

Modification for Target Compound :

- Substitute methyl and phenyl groups with fluoromethyl and difluoromethoxy precursors during cyclobutene synthesis.

Mechanistic Insights and Optimization

Fluorination Kinetics

Catalytic Enhancements

- Perfluorinated Sulfonic Acids : Increase fluorination rates by stabilizing transition states in HF-mediated reactions.

- Phase-Transfer Catalysts : Improve solubility of inorganic fluorides (e.g., KF) in organic solvents.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The fluoromethyl group (-CH2F) undergoes oxidation to form carboxylic acids or ketones. Using potassium permanganate (KMnO4) in acidic conditions yields benzoic acid derivatives, while chromium trioxide (CrO3) in anhydrous environments produces ketones.

Example reaction:

Reduction Reactions

Catalytic hydrogenation with H₂/Pd-C selectively reduces the fluoromethyl group to a methyl group without affecting the difluoromethoxy substituents. This reaction is critical for modifying lipophilicity in pharmaceutical intermediates.

Example reaction:

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine atoms direct incoming electrophiles to meta and para positions. Key reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

-

Bromination : Br₂/FeBr₃ yields mono-brominated products at the 5- or 6-position.

Mechanistic Insights

-

Fluorine’s Electron-Withdrawing Effect : Stabilizes carbocation intermediates during EAS, enhancing reaction rates at specific positions.

-

Difluoromethoxy Group : Acts as a strong meta-director due to its electron-withdrawing nature, confirmed through computational studies .

Difluorocarbene-Mediated Functionalization

The compound reacts with difluorocarbene precursors (e.g., (bromodifluoromethyl)sulfonium salts) to form trifluoromethyl ethers via [2+1] cycloaddition . This method achieves regioselective modification of the aromatic ring under mild conditions.

Example pathway:

Stability and Handling

Scientific Research Applications

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its use in the design of pharmaceuticals with improved metabolic stability and bioavailability.

Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Electronic and Steric Effects

- Electron-Withdrawing Capacity : The 4-difluoromethoxy group (–OCF₂F) in the target compound is more electron-withdrawing than methoxy (–OCH₃) due to fluorine’s inductive effect, reducing aromatic ring electron density compared to analogues like 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene .

- Steric Bulk: The 2-fluoromethyl group introduces moderate steric hindrance, less pronounced than trifluoromethyl (–CF₃) in ’s compound but more than nitro (–NO₂) in 1-(fluoromethyl)-4-nitrobenzene .

Key Research Findings

Substituent Positioning : Computational studies (e.g., CoMFA/CoMSIA models in ) indicate that electron-withdrawing groups at the 2- and 4-positions of aromatic rings maximize bioactivity, aligning with the target compound’s substitution pattern .

Thermodynamic Stability: Fluorinated methoxy groups (–OCF₂F) exhibit higher thermal stability than non-fluorinated analogues, as demonstrated in boronic ester intermediates () .

Reactivity Trends: The 2-fluoromethyl group’s proximity to the 1,3-difluoro substituents may enhance electrophilic aromatic substitution rates compared to monosubstituted fluorobenzenes .

Biological Activity

1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Molecular Formula : C8H5F5O

- CAS Number : 1803785-99-0

- Molecular Weight : 212.12 g/mol

Structure-Activity Relationships (SAR)

Fluorinated compounds often exhibit unique biological properties due to the electronegativity and steric effects of fluorine atoms. The presence of multiple fluorine substituents can enhance lipophilicity and metabolic stability, which are critical for drug design. The specific arrangement of the difluoro and methoxy groups in this compound may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that fluorinated benzene derivatives can exhibit significant antitumor activity. For instance, a related compound demonstrated potent inhibition against various cancer cell lines by disrupting metabolic pathways essential for tumor growth.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Fluorinated Compound | 0.58 | UM16 Pancreatic Cancer |

The above table illustrates the promising cytotoxic effects observed in preliminary studies, suggesting that further optimization could enhance efficacy.

Fluorinated compounds often interact with key enzymes involved in metabolic pathways. For example, the inhibition of hexokinase by halogenated derivatives has been documented, indicating a potential mechanism for the antitumor activity of these compounds. This is particularly relevant in cancers characterized by upregulated glycolysis, such as glioblastoma multiforme.

Case Studies

- Study on Fluorinated Derivatives : A recent investigation into halogenated derivatives of 2-deoxy-d-glucose (2-DG) revealed that modifications at the C-2 position significantly improved hexokinase inhibition compared to non-fluorinated counterparts. This suggests that similar modifications in this compound could yield enhanced biological activity against cancer cells .

- In Vivo Efficacy : In vivo studies are essential to validate the efficacy observed in vitro. Research involving related fluorinated compounds demonstrated promising results in animal models, highlighting their potential as therapeutic agents .

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene, and how is its structure validated?

- Synthesis : Photoredox catalysis enables radical-polar crossover for fluorination, as demonstrated in nucleophilic fluorination of redox-active esters (e.g., tert-butyl esters) under visible light irradiation . Alternative routes may involve sequential electrophilic substitutions or deprotection of intermediates like difluoromethoxy precursors .

- Characterization : High-resolution ¹⁹F-NMR (282 MHz) and ¹H-NMR (400 MHz) in CDCl₃ are critical for confirming regiochemistry and substituent integrity. For example, distinct fluorine chemical shifts (δ -120 to -140 ppm) differentiate fluoromethyl and difluoromethoxy groups .

Q. What are the common reactivity patterns and derivative syntheses for this compound?

- Reactivity : The fluoromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the difluoromethoxy moiety is resistant to hydrolysis under mild conditions. Electrophilic aromatic substitution is hindered by electron-withdrawing fluorine substituents, favoring directed metalation strategies .

- Derivatives : Esterification (e.g., methyl esters) and reduction (e.g., fluoromethyl to hydroxymethyl) are typical. Derivatives like 3,5-difluoro-2-hydroxybenzoic acid analogs have been explored for bioactivity studies .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity during fluorination of polyhalogenated benzene derivatives?

- Steric Effects : Bulky substituents (e.g., difluoromethoxy) direct fluorination to meta positions due to steric hindrance. Computational modeling (DFT) predicts charge distribution, identifying electron-deficient sites for nucleophilic attack .

- Catalytic Control : Photoredox catalysts (e.g., 4CzIPN) modulate radical intermediates, enabling selective C–F bond formation. Competing pathways, such as radical recombination, are minimized via optimized light intensity and solvent polarity .

Q. How should researchers resolve contradictions in spectroscopic data arising from synthetic byproducts or isomers?

- Analytical Triangulation : Combine NMR, HPLC-MS, and X-ray crystallography to distinguish regioisomers. For example, ¹⁹F-NMR coupling patterns (e.g., J = 12–15 Hz for vicinal fluorines) clarify substitution patterns .

- Synthetic Reproducibility : Document reaction conditions (e.g., temperature, catalyst loading) rigorously. Discrepancies in yields or purity often stem from trace moisture in fluorination reactions, which quenches reactive intermediates .

Q. What computational tools predict the stability and reactivity of polyfluorinated aromatic systems?

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the fluoromethyl group exhibits higher electrophilicity than the difluoromethoxy group, guiding functionalization strategies .

- Toxicity Prediction : Databases like EPA DSSTox provide analogs for assessing environmental persistence. Substituent effects on logP (e.g., fluoromethyl increases hydrophobicity) inform bioaccumulation risks .

Methodological Considerations

Q. What safety protocols are critical for handling fluorinated aromatic compounds?

- PPE : Use nitrile gloves, fluoropolymer-coated goggles, and fume hoods to prevent dermal/ocular exposure. Fluoromethyl groups release HF upon decomposition, requiring calcium gluconate gel for emergency response .

- Waste Management : Neutralize acidic byproducts (e.g., HF) with aqueous K₂CO₃ before disposal. Store waste in sealed containers under inert gas (Ar/N₂) to prevent volatilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.